Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-
Overview
Description
Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a trifluoromethyl group at the 4-position and a trimethylsilyl-ethynyl group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- can be achieved through a multi-step process involving the following key steps:
Formation of the Benzenamine Core: The starting material, benzenamine, is subjected to electrophilic aromatic substitution reactions to introduce the trifluoromethyl and trimethylsilyl-ethynyl groups.
Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂X) under conditions that promote the substitution at the 4-position of the benzenamine ring.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction, where the benzenamine derivative is reacted with trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiolates (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl-substituted benzenamine.
Substitution: Formation of azido or thio-substituted derivatives.
Scientific Research Applications
Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyl-ethynyl group can participate in covalent bonding with target proteins or enzymes, modulating their activity. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical properties and reactivity.
Benzenamine, 2-[2-(trimethylsilyl)ethynyl]-: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Benzenamine, 4-(methyl)-2-[2-(trimethylsilyl)ethynyl]-: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- is unique due to the presence of both trifluoromethyl and trimethylsilyl-ethynyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity, stability, and potential for biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NSi/c1-17(2,3)7-6-9-8-10(12(13,14)15)4-5-11(9)16/h4-5,8H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEORLXEZOJAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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